9,10-Anthracenedione, 2,3-dimethyl-1-nitro-
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Overview
Description
2,3-DIMETHYL-1-NITROANTHRACENE-9,10-DIONE is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two methyl groups at the 2 and 3 positions, a nitro group at the 1 position, and two ketone groups at the 9 and 10 positions. Anthracene derivatives are known for their applications in organic electronics, dyes, and photophysical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHYL-1-NITROANTHRACENE-9,10-DIONE typically involves the nitration of 2,3-dimethylanthracene-9,10-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration .
Industrial Production Methods
Industrial production of anthracene derivatives, including 2,3-DIMETHYL-1-NITROANTHRACENE-9,10-DIONE, often involves large-scale nitration processes. These processes are optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration of reagents, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2,3-DIMETHYL-1-NITROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in the presence of hydrochloric acid.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Tin(II) chloride or iron with hydrochloric acid.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 2,3-DIMETHYL-1-AMINOANTHRACENE-9,10-DIONE.
Oxidation: 2,3-DICARBOXY-1-NITROANTHRACENE-9,10-DIONE.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-DIMETHYL-1-NITROANTHRACENE-9,10-DIONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other anthracene derivatives and as a model compound in photophysical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and organic electronic materials
Mechanism of Action
The mechanism of action of 2,3-DIMETHYL-1-NITROANTHRACENE-9,10-DIONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
9,10-DIMETHYLANTHRACENE: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-NITROANTHRACENE-9,10-DIONE: Lacks the methyl groups, affecting its physical and chemical properties.
2,3-DIMETHYLANTHRACENE-9,10-DIONE: Lacks the nitro group, resulting in different reactivity and applications.
Uniqueness
Its combination of functional groups allows for diverse chemical modifications and interactions with biological targets .
Properties
CAS No. |
61415-76-7 |
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Molecular Formula |
C16H11NO4 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
2,3-dimethyl-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C16H11NO4/c1-8-7-12-13(14(9(8)2)17(20)21)16(19)11-6-4-3-5-10(11)15(12)18/h3-7H,1-2H3 |
InChI Key |
BLFAJAWAAYGJGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)[N+](=O)[O-])C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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